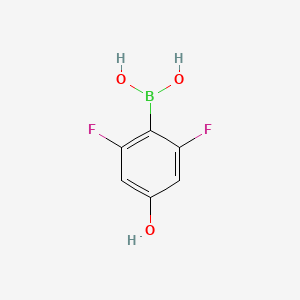

(2,6-Difluoro-4-hydroxyphenyl)boronic acid

Descripción general

Descripción

(2,6-Difluoro-4-hydroxyphenyl)boronic acid is a useful research compound. Its molecular formula is C6H5BF2O3 and its molecular weight is 173.91. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of (2,6-Difluoro-4-hydroxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic chemistry .

Análisis Bioquímico

Biochemical Properties

(2,6-Difluoro-4-hydroxyphenyl)boronic acid plays a significant role in biochemical reactions. It is a key reagent in the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This compound interacts with various biomolecules, including enzymes and proteins, through its boron moiety . The nature of these interactions is largely dependent on the specific biochemical reaction in which it is involved .

Cellular Effects

Given its role in the Suzuki–Miyaura coupling, it can be inferred that it may influence cell function by facilitating the formation of carbon–carbon bonds . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily associated with its role in the Suzuki–Miyaura coupling . In this reaction, the compound undergoes transmetalation, a process in which it transfers its boron moiety to a palladium catalyst . This can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known to be a stable compound that can be stored under normal temperatures

Metabolic Pathways

Given its role in the Suzuki–Miyaura coupling, it can be inferred that it may interact with various enzymes and cofactors .

Transport and Distribution

Given its chemical properties, it may interact with various transporters or binding proteins .

Subcellular Localization

Given its chemical properties, it may be directed to specific compartments or organelles within the cell .

Actividad Biológica

(2,6-Difluoro-4-hydroxyphenyl)boronic acid (DFHPBA) is a boronic acid derivative that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological significance, mechanisms of action, and research findings related to DFHPBA.

- Molecular Formula : CHBFO

- Molecular Weight : 173.91 g/mol

- CAS Number : 957065-87-1

- Hydrogen Bond Donors/Acceptors : 3/5

- Log P : 0.67 (indicating moderate lipophilicity)

DFHPBA exhibits several biological activities primarily through its interaction with enzymes and proteins. The following mechanisms have been identified:

- Enzyme Inhibition : DFHPBA has been shown to inhibit various enzymes, particularly those involved in metabolic pathways. Its boronic acid group allows it to form reversible covalent bonds with serine residues in active sites, effectively blocking substrate access .

- Antibacterial Activity : Studies indicate that DFHPBA can inhibit the OXA-48 β-lactamase enzyme in Klebsiella pneumoniae, a critical target for combating antibiotic resistance. In high-throughput screening assays, DFHPBA demonstrated significant inhibitory potency with an AC50 value of approximately 0.72 µM .

Biological Activity Data

The biological activity of DFHPBA can be summarized in the following table, highlighting its effects on various targets:

| Biological Target | Activity | AC50 (µM) | Reference |

|---|---|---|---|

| OXA-48 β-lactamase | Inhibition | 0.72 | |

| HepG2 Cell Viability | Non-toxic up to 100 µM | >100 | |

| CYP3A4 Inhibition | Yes | N/A |

Case Studies

-

Antibacterial Efficacy Against OXA-48 Producing Strains :

In a study focused on the inhibition of OXA-48 β-lactamase, DFHPBA was part of a novel chemical series identified through high-throughput screening. The compound's ability to achieve sub-micromolar IC50 values highlights its potential as a lead compound for drug development targeting resistant bacterial strains . -

Safety Profile Evaluation :

In vitro studies assessing the cytotoxicity of DFHPBA on HepG2 liver cells revealed no significant toxicity at concentrations up to 100 µM. This suggests a favorable safety margin for further pharmacological exploration . -

Structure-Activity Relationship (SAR) :

Research into the SAR of DFHPBA and related compounds has shown that modifications on the phenyl ring significantly affect enzyme inhibition potency and selectivity. For instance, substituents that enhance hydrophilicity or steric bulk can improve binding affinity to specific targets .

Propiedades

IUPAC Name |

(2,6-difluoro-4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAMLWIQHDPWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672864 | |

| Record name | (2,6-Difluoro-4-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957065-87-1 | |

| Record name | (2,6-Difluoro-4-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-4-hydroxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.